The synthesis of 4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid typically involves several steps starting from commercially available biphenyl derivatives:
Industrial production methods may optimize these laboratory syntheses for scalability and cost-effectiveness, often employing catalysts and specific reaction conditions to enhance yield and purity.
The molecular structure of 4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid features a biphenyl core with the following substituents:
The structural representation can be denoted using SMILES notation: CC(=O)N(Cc1ccc(cc1)c2ccccc2)C(=O)O
. This configuration allows for various interactions with biological molecules due to its functional groups.
4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid can participate in several types of chemical reactions:
Common reagents for these reactions include acids, bases, and various catalysts that enhance reaction rates under specific conditions.
The mechanism of action for 4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid involves its interaction with biological targets. The amino group can form hydrogen bonds with biomolecules, while the carboxylic acid group can engage in ionic interactions. These interactions may influence enzyme activity or receptor binding, potentially leading to therapeutic effects . The exact mechanism depends on the specific biological context in which this compound is applied.
The physical properties of 4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid include:
Chemical properties include reactivity due to the presence of functional groups that can participate in various chemical reactions mentioned earlier. The compound's stability under different conditions also contributes to its utility in scientific applications .
4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid has several potential applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0